N-(2-{4-[(4-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide
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Overview
Description
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring, a bromobenzoyl group, and a butylphenyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with piperazine to form 4-(4-bromobenzoyl)piperazine. This intermediate is then reacted with 2-bromoethylamine to produce N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}amine. Finally, this compound is coupled with 4-butylphenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The bromobenzoyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromobenzoyl group can yield 4-bromobenzoic acid, while reduction can produce 4-bromobenzyl alcohol.
Scientific Research Applications
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a ligand in receptor binding assays and as a probe in biochemical studies.
Medicine: Investigated for its potential therapeutic properties, including antipsychotic and antidepressant activities[][2].
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. This compound may act as an antagonist or agonist at these receptors, influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(2-Bromobenzoyl)-1-piperazinyl]ethyl}-N’-(4-ethylphenyl)ethanediamide
- 4-Bromo-N-{2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl}benzamide
Uniqueness
N-{2-[4-(4-BROMOBENZOYL)PIPERAZIN-1-YL]ETHYL}-N’-(4-BUTYLPHENYL)ETHANEDIAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C25H31BrN4O3 |
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Molecular Weight |
515.4 g/mol |
IUPAC Name |
N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-(4-butylphenyl)oxamide |
InChI |
InChI=1S/C25H31BrN4O3/c1-2-3-4-19-5-11-22(12-6-19)28-24(32)23(31)27-13-14-29-15-17-30(18-16-29)25(33)20-7-9-21(26)10-8-20/h5-12H,2-4,13-18H2,1H3,(H,27,31)(H,28,32) |
InChI Key |
ADWPDAQHHVRHIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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